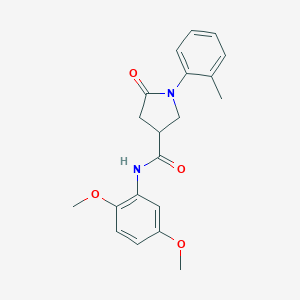
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPMC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPMC belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal survival. This compound has been shown to modulate the activity of the sigma-1 receptor, which may explain its biological activity.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, which means that its biological activity and mechanism of action are not fully understood. In addition, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study its potential use as a PET probe for imaging the sigma-1 receptor in vivo. Another direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to be used in various research applications.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde, 2-methylphenylacetic acid, and pyrrolidine-2,5-dione in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential use in various research applications. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use as a probe in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that is used to visualize biochemical processes in the body. This compound has shown promising results as a PET probe for imaging the sigma-1 receptor, which is known to be involved in various physiological processes.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-17(13)22-12-14(10-19(22)23)20(24)21-16-11-15(25-2)8-9-18(16)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
Clave InChI |
MTEDCRGCNNXMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


